

# CP 141938: Solubility, Stability, and Physicochemical Profile

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: CP 141938  
CAS No.: 182822-62-4  
Cat. No.: B029727

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Technical Guide for Drug Discovery & Development

## Executive Summary

**CP 141938** (Chemical Name: methoxy-3-[(2-phenyl-piperidinyl-3-amino)-methyl]-phenyl-N-methyl-methane-sulfonamide) is a potent, selective Neurokinin-1 (NK1) receptor antagonist originally developed by Pfizer.[1] In modern drug discovery, its primary utility has shifted from a therapeutic candidate to a canonical P-glycoprotein (P-gp/MDR1) substrate probe.

This compound is characterized by a distinct "Class II" profile (Low Solubility, High Permeability) and exhibits extreme sensitivity to P-gp efflux at the Blood-Brain Barrier (BBB). Its brain-to-plasma ratio shifts dramatically (up to 50-fold) between wild-type and P-gp knockout models, making it an essential tool for validating BBB transport assays.

## Part 1: Physicochemical Profile[1][2]

The following data aggregates experimental values and validated in-silico predictions essential for formulation and assay design.

### Table 1: Core Physicochemical Parameters

Parameter	Value	Context/Notes
Molecular Weight	403.54 g/mol	Formula: C <sub>21</sub> H <sub>29</sub> N <sub>3</sub> O <sub>3</sub> S
Physical State	Solid / Powder	White to off-white solid.[1]
pKa (Basic)	~9.0 – 9.5	Protonation of the piperidine nitrogen.[1]
LogP / LogD <sub>7.4</sub>	~3.0	Lipophilic. Class II (BCS-like) behavior.
Solubility (Aqueous)	Low (< 0.1 mg/mL)	pH-dependent; higher solubility at pH < 5.[1]
Solubility (Organic)	> 10 mM	Soluble in DMSO, Ethanol, Methanol.[1]
f <sub>u,brain</sub>	0.017 (1.7%)	Critical Value. High non-specific tissue binding.[1]
f <sub>u,plasma</sub>	< 0.10 (< 10%)	High plasma protein binding.[1][2]



*Technical Insight: The low fraction unbound in brain (*

*) combined with active P-gp efflux results in negligible free drug concentration in the brain interstitial fluid (ISF) of wild-type subjects, despite the compound's intrinsic lipophilicity.*

## Part 2: Stability & Handling Protocols

### 1. Solid State Stability

- Storage: -20°C, desiccated, protected from light.
- Shelf Life: > 2 years if stored properly.

- Hygroscopicity: Moderate. Equilibrate to room temperature before opening to prevent condensation.

## 2. Solution Stability

**CP 141938** contains a sulfonamide and a secondary amine.[3] While chemically robust, it is prone to oxidative degradation if left in solution for extended periods.

- DMSO Stock (10 mM): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot recommended).
- Aqueous Dosing Solutions: Unstable over long durations. Prepare fresh (within 2 hours of dosing).
- Metabolic Stability: Moderate-High stability in rat hepatocytes/microsomes.[1] It is not rapidly cleared by CYP450, which ensures that low brain levels are due to efflux, not metabolism.

## Part 3: Solubilization & Formulation Workflows

### Protocol A: In Vitro Stock Preparation (Cell Assays)

- Target: 10 mM stock solution.
- Solvent: 100% DMSO (Anhydrous).
- Procedure:
  - Weigh 4.04 mg of **CP 141938**.
  - Add 1.0 mL of DMSO.
  - Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 min.
  - QC Check: Solution should be clear and colorless.
  - Dilution: For cellular assays, dilute into media to keep DMSO < 0.1% (v/v).

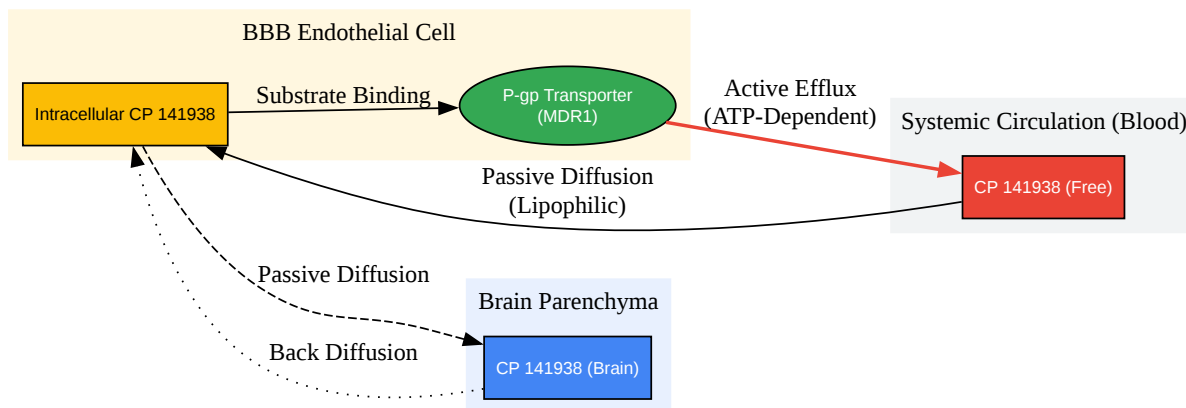
### Protocol B: In Vivo Dosing Vehicle (Rodent PK)

Due to low aqueous solubility, a suspension or co-solvent system is required.

- Vehicle: 0.5% Methylcellulose (MC) in water OR 5% DMSO / 5% Solutol / 90% Saline.
- Procedure (Methylcellulose Suspension):
  - Weigh required amount of **CP 141938**.
  - Add a small volume of Tween 80 (0.1% final conc) to wet the powder.
  - Slowly add 0.5% MC solution while triturating (mortar and pestle) or vortexing vigorously.
  - Result: A uniform white suspension.
  - Dosing: Oral (PO) or Intraperitoneal (IP). Not suitable for IV without filtration/nanosizing.[1]

## Part 4: Mechanism of Action & P-gp Efflux[1]

**CP 141938** is defined by its interaction with the P-glycoprotein transporter at the BBB. The diagram below illustrates why this compound is the "gold standard" control for efflux assays.



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Figure 1: Kinetic pathway of **CP 141938** at the Blood-Brain Barrier. Note the dominant efflux vector (Red Arrow) returning the drug to circulation, preventing brain accumulation.

## Part 5: Applications in Drug Discovery

### 1. Validating P-gp Knockout Models

**CP 141938** is used to confirm the phenotype of Mdr1a/1b (-/-) mice.

- Wild-Type (WT) Mice: Brain/Plasma ratio

.<sup>[1]</sup>

- Knockout (KO) Mice: Brain/Plasma ratio

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- Interpretation: If your KO mice do not show a >10-fold increase in **CP 141938** brain levels compared to WT, the knockout model is invalid or compensatory transporters (e.g., BCRP) are active.

### 2. Brain Slice Assays (

#### Determination)

Because **CP 141938** binds heavily to brain tissue (

), it is a control for equilibrium dialysis or brain slice methods to ensure the system can detect high-binding compounds.

- Protocol: Incubate 300 µm brain slices with 1 µM **CP 141938** for 4 hours.
- Calculation:

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## References

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